![molecular formula C14H13NO6S B5579150 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid often involves complex reactions and methodologies. For instance, studies have explored the electrochemical properties and synthesis pathways of closely related compounds, highlighting the influence of pH and experimental conditions on reaction pathways, as well as detailing the steps leading to the cleavage of specific chemical bonds and the formation of target compounds through electrochemical reduction processes (Nigović, Mandić, Šimunić, & Fistrić, 2001).

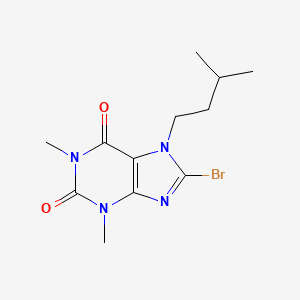

Molecular Structure Analysis

The molecular structure of compounds similar to 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid has been elucidated using various spectroscopic techniques. These studies often involve NMR, UV–VIS, and IR spectroscopy, which confirm the structures of these molecules and provide insight into their acid-base dissociation and tautomerism in solution, as well as the optimization of molecular structures and geometries using computational methods (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid showcase their reactivity and potential for yielding a variety of products. For example, acid-catalyzed hydrolysis without concomitant racemization highlights the chemical behavior and reaction kinetics of closely related molecules, revealing insights into their stability and reaction mechanisms (Okuyama, Toyoda, & Fueno, 1990).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystalline structure, can significantly influence their application and effectiveness in various fields. Studies on similar molecules often involve X-ray crystallography to understand their solid-state structures and interactions, providing a foundation for understanding the physical characteristics of 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid derivatives.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for the application of these compounds in synthesis and other chemical processes. Research on related compounds demonstrates a wide range of chemical behaviors, from the synthesis of sulfonamide and sulfonate derivatives under green conditions to the interaction with metal ions, which underscores the versatility and potential utility of 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid and its derivatives (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Scientific Research Applications

Electrochemical Studies

Electrochemical reduction studies of related compounds, such as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, provide insights into their behavior in aqueous solutions. These studies, conducted using cyclic voltammetry and chronoamperometry, reveal the impact of substituent positions and solution pH on electrochemical characteristics. The reduction process predominantly follows a DISP2 mechanism, leading to products like 5-amino salicylic acid and sulfanilic acid. Understanding the electrochemical pathways of these compounds can contribute to applications in electrochemical sensors and energy storage systems (Mandić, Nigović, & Šimunić, 2004).

Chemical Synthesis and Catalysis

Research into the cyclization reactions of related sulfonyl compounds has led to the synthesis of diverse chemical structures, including anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. These findings are crucial for developing new synthetic pathways and catalysts in organic chemistry, potentially leading to novel drug molecules or materials with unique properties (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Nanofiltration and Water Treatment

Innovations in nanofiltration membrane technology have been made using sulfonated aromatic diamine monomers to create thin-film composite membranes. These advancements offer improved water flux and dye rejection capabilities, essential for treating dye-laden industrial wastewater and contributing to environmental sustainability (Liu et al., 2012).

Pharmaceutical and Biological Applications

Sulfonyl compounds, including those structurally related to 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid, have been explored for their potential in drug development. For example, studies on sulfonylureas and related compounds have provided valuable insights into structure-activity relationships, contributing to the development of new medications for treating diabetes (Grell et al., 1998).

Environmental Science

Research into the electrochemical properties and transformation mechanisms of azo dyes, which share structural similarities with 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid, provides insights into their environmental fate and degradation pathways. This knowledge is crucial for developing effective water treatment strategies to remove harmful dyes from wastewater, thereby reducing environmental pollution (Xiao et al., 2013).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials. If it’s a useful reagent in chemical reactions, future research could focus on finding new reactions where it can be used .

properties

IUPAC Name |

2-hydroxy-5-[(4-methoxyphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S/c1-21-10-3-5-11(6-4-10)22(19,20)15-9-2-7-13(16)12(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKVIVPTKIHIAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)

![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)

![4-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]carbonyl}-1-isopropyl-2-pyrrolidinone](/img/structure/B5579107.png)

![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)

![N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)

![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)